molecular formula C25H25FN4O2 B14104368 N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14104368
M. Wt: 432.5 g/mol
InChI Key: ZYCHQMUWSFMIEX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, benzyl, and pyrazolo[1,5-a]pyrazine moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 2-fluorobenzyl group: This step involves the nucleophilic substitution reaction where the 2-fluorobenzyl group is introduced onto the pyrazolo[1,5-a]pyrazine core.

    Attachment of the propanamide moiety: This step involves the amidation reaction where the propanamide group is attached to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit similar biological activities.

    Pyrazolo[3,4-b]pyridines: These compounds also share a similar core structure and are studied for their potential therapeutic applications.

    Thieno[2,3-b]pyridines: These compounds have a similar heterocyclic structure and are explored for their biological activities.

Uniqueness

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is unique due to the presence of the 2-fluorobenzyl group and the specific substitution pattern on the pyrazolo[1,5-a]pyrazine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C25H25FN4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-20-5-3-4-6-21(20)26/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31)

InChI Key

ZYCHQMUWSFMIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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